(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate

Catalog No.
S13593958
CAS No.
20762-35-0
M.F
C29H29N3O6
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3...

CAS Number

20762-35-0

Product Name

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

Molecular Formula

C29H29N3O6

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C29H29N3O6/c1-37-28(35)26(15-19-11-13-22(33)14-12-19)31-27(34)25(16-21-17-30-24-10-6-5-9-23(21)24)32-29(36)38-18-20-7-3-2-4-8-20/h2-14,17,25-26,30,33H,15-16,18H2,1H3,(H,31,34)(H,32,36)/t25-,26-/m0/s1

InChI Key

BSJQWSCBLGKGEA-UIOOFZCWSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate) is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as amides, esters, and aromatic rings. This compound belongs to a class of molecules known for their potential biological activities, particularly in medicinal chemistry. The presence of the indole moiety suggests possible interactions with biological targets, making it a candidate for drug development.

The chemical reactivity of this compound can be analyzed through various types of reactions:

  • Hydrolysis: The ester bond in the molecule can undergo hydrolysis in the presence of water, leading to the formation of the corresponding acid and alcohol.
  • Amide Bond Formation: The amine groups can react with carboxylic acids to form stable amide bonds, which are crucial for the stability of peptide-like structures.
  • Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for modifying the compound to enhance its biological activity or to facilitate its synthesis.

The biological activities associated with (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate) are primarily linked to its structural components:

  • Indole Derivatives: Known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
  • Phenolic Compounds: The presence of a 4-hydroxyphenyl group may contribute antioxidant properties, potentially protecting cells from oxidative stress.
  • Amide Bonds: These structures often exhibit enhanced binding affinities to biological targets, making them suitable for drug design.

Studies have indicated that compounds with similar structures may interact with various biological pathways, influencing cell signaling and metabolic processes.

The synthesis of this compound can be achieved through several methods:

  • Multicomponent Reactions (MCRs): These allow for the simultaneous formation of multiple bonds in a single reaction step, enhancing efficiency and yield. MCRs can be particularly useful in constructing complex molecules like this one.
  • Biomimetic Synthesis: Inspired by natural processes, this method utilizes catalysts that mimic enzyme activity to achieve specific transformations with high selectivity.
  • Classical Organic Synthesis: Traditional methods involving stepwise reactions can also be employed, although they may require more time and resources compared to MCRs.

Recent advancements in computational chemistry have also facilitated the design of synthetic pathways by predicting reaction outcomes based on quantum chemical calculations .

This compound has potential applications in:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it could serve as a lead compound in drug discovery efforts targeting diseases such as cancer or neurodegenerative disorders.
  • Chemical Biology: It may be utilized as a probe to study biological mechanisms or as a tool for investigating enzyme functions due to its structural complexity.
  • Material Science: The unique properties arising from its functional groups could lead to applications in developing new materials with specific characteristics.

Interaction studies involving (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate) typically focus on:

  • Enzyme Binding Affinity: Assessing how well the compound binds to specific enzymes can provide insights into its potential therapeutic effects.
  • Receptor Interactions: Investigating interactions with cellular receptors can help elucidate mechanisms of action and identify potential side effects.
  • Cellular Uptake Studies: Understanding how efficiently the compound enters cells is crucial for evaluating its bioavailability and efficacy.

These studies are essential for optimizing the compound's design for therapeutic use.

Several compounds share structural features with (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate). Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Indole-3-acetic acidIndole structurePlant growth regulatorNaturally occurring
4-HydroxyindoleHydroxyl group on indoleAntioxidant propertiesSimpler structure
Benzylamine derivativesAmino group with benzeneAntidepressant effectsVarying side chains

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate) stands out due to its complex multi-functional structure that combines various pharmacophores, making it a versatile candidate for further research and development in medicinal chemistry.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

515.20563565 g/mol

Monoisotopic Mass

515.20563565 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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